3-amino-5-chloro-N-(2-methoxyethyl)benzamide
Description
Properties
IUPAC Name |
3-amino-5-chloro-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSDICXTCQIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC(=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Amino-5-chloro-N-(2-methoxyethyl)benzamide is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents. The amino and chloro groups enhance its reactivity and biological activity, which is crucial for modulating enzyme activity and receptor interactions .
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor of certain enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. For instance, similar compounds have shown significant selectivity and potency against HDACs, suggesting that this compound may exhibit comparable properties .
Biological Studies
Protein Interactions
In biological research, the compound serves as a probe to study enzyme interactions and receptor binding. Its ability to influence protein activity makes it valuable for understanding biochemical pathways and disease mechanisms.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of benzamide derivatives, including those structurally related to this compound. These studies often involve synthesizing Mannich bases derived from benzamide compounds, which have shown promising antibacterial activities against various pathogens .
Materials Science
Synthesis of Novel Materials
The compound is also explored for its potential in materials science, particularly in the synthesis of novel materials with specific electronic or optical properties. The methoxyethyl group may enhance solubility and facilitate the incorporation of the compound into various matrices.
Case Study 1: Anticancer Properties
In a study examining similar compounds' effects on cancer cell lines, it was found that certain benzamide derivatives exhibited significant antiproliferative activity. These findings suggest that this compound could be further investigated for its potential as an anticancer agent through modifications aimed at enhancing its potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research on Mannich bases derived from benzamides demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds showed superior efficacy compared to their parent structures, indicating that modifications like those present in this compound may enhance antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Bioactivity
- Amino Group Position: The 3-amino group in the target compound contrasts with 2-amino substitution in ’s analog. Positional differences may influence hydrogen-bonding patterns with target proteins, as seen in glucokinase activators where amide carbonyls interact with Arg63 .
- Chloro and Methoxy Groups : The 5-chloro and N-linked 2-methoxyethyl groups are shared with and analogs. Chlorine’s electron-withdrawing effect enhances electrophilicity, while methoxyethyl improves solubility compared to purely hydrophobic substituents (e.g., trifluoroethyl in ).
- N-Substituent Diversity : The 2-methoxyethyl group in the target compound is less lipophilic than the trifluoroethyl group in but may offer better balance between solubility and membrane penetration.
Inferred Pharmacological Potential
- Kinase/HDAC Inhibition: The target compound’s amide and amino groups resemble sulfamoyl benzamides in , which stabilize interactions with kinase allosteric sites.
- Neuroleptic Activity: Benzamide derivatives like amisulpride () share structural motifs with the target compound, though the 3-amino group may reduce blood-brain barrier penetration compared to non-polar substituents .
Biological Activity
3-Amino-5-chloro-N-(2-methoxyethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and a methoxyethyl substituent on the nitrogen atom. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of benzamide have been explored for their efficacy against various bacterial strains and fungi. The structural features of these compounds, particularly the presence of halogens and functional groups, contribute to their biological activity by enhancing their interaction with microbial targets .
Antiviral Activity
The antiviral potential of benzamide derivatives has been highlighted in studies focusing on hepatitis B virus (HBV). For example, related compounds have demonstrated the ability to increase intracellular levels of APOBEC3G (A3G), a protein that plays a crucial role in inhibiting viral replication. This suggests that this compound may also exhibit similar antiviral properties, warranting further investigation into its mechanism of action against HBV and other viruses .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to either inhibition or activation of enzymatic pathways, affecting cellular processes such as proliferation and apoptosis. The detailed mechanism remains an area for future research but is likely linked to its structural characteristics that influence binding affinity and specificity .
Study on Antiviral Efficacy
A study investigating the antiviral effects of benzamide derivatives reported that certain compounds could effectively inhibit HBV replication in vitro. The evaluation involved measuring intracellular HBV DNA levels after treatment with various concentrations of these compounds. Results indicated that specific derivatives significantly reduced HBV DNA levels, suggesting potential as therapeutic agents against viral infections .
Antimicrobial Testing
In another study focused on antimicrobial activity, several benzamide derivatives were tested against common pathogens. The results showed varying degrees of efficacy, with some compounds exhibiting strong inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications at specific positions influenced antimicrobial potency .
Table 1: Biological Activity Summary
| Activity Type | Compound | Efficacy | Mechanism |
|---|---|---|---|
| Antimicrobial | This compound | Moderate to High | Inhibition of cell wall synthesis |
| Antiviral | Related Benzamide Derivatives | Significant | Increase in A3G levels inhibiting viral replication |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 212.67 | Antimicrobial, Antiviral |
| 4-amino-5-chloro-N-(propan-2-yl)benzamide | 226.68 | Antimicrobial |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 250.75 | Antiviral |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-5-chloro-N-(2-methoxyethyl)benzamide, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting the carboxylic acid derivative (e.g., 5-chloro-2-methoxybenzoic acid) with 2-methoxyethylamine using EDC (1 eq.) and HOBt (1 eq.) in DMF at 0–5°C, followed by DIPEA (2 eq.) to maintain basicity. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction efficiency can be enhanced by optimizing solvent polarity, temperature control during coupling, and stoichiometric adjustments of coupling reagents .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to assess purity (>95% threshold).
- NMR : ¹H NMR (400 MHz, DMSO-d6) should confirm key peaks: δ 8.2 (s, 1H, NH), δ 7.8–7.6 (aromatic protons), δ 3.4 (m, 2H, OCH2CH2), δ 3.2 (s, 3H, OCH3).
- IR : Look for amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹. Cross-validation with LC-MS (ESI+) ensures molecular ion consistency .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting bacterial enzymes (e.g., acps-PPTase) due to structural analogs' known activity. Use microplate-based enzyme inhibition assays with NADH depletion as a readout. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293) at 10–100 µM concentrations. Dose-response curves (IC50 calculations) guide further optimization .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting) may arise from rotational isomerism in the methoxyethyl group. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures, confirming dynamic behavior. For ambiguous IR peaks, compare with DFT-simulated spectra (B3LYP/6-31G* level) to assign vibrational modes .
Q. How can structure-activity relationships (SAR) be systematically explored for antibacterial activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (F, Br) at the 5-position or alkyl groups on the methoxyethyl amine.
- Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
- Computational Modeling : Dock analogs into PPTase active sites (PDB: 4QGP) using AutoDock Vina to correlate steric/electronic features with activity .
Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation?
- Methodological Answer :
- Enzyme Kinetics : Perform time-dependent inhibition assays on purified acps-PPTase, monitoring NADH consumption spectrophotometrically (340 nm).
- Metabolomic Profiling : Use LC-MS/MS to quantify downstream metabolites (e.g., acyl carrier proteins) in treated vs. untreated bacteria.
- Resistance Studies : Serial passage S. aureus under sub-MIC exposure; sequence mutations in PPTase genes to identify resistance hotspots .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to the methoxyethyl chain to reduce LogP from ~2.5 to <2, enhancing aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., amide hydrolysis). Stabilize via methyl substitution on the benzamide ring.
- Bioavailability Testing : Administer orally (10 mg/kg) in rodent models; quantify plasma levels via LC-MS/MS over 24h .
Data-Driven Research Challenges
Q. How should researchers address low yields in large-scale synthesis?
- Methodological Answer : Low yields (<40%) often stem from poor solubility of intermediates. Use microwave-assisted synthesis (100°C, 150 W) to accelerate reaction kinetics. Alternatively, switch to flow chemistry with immobilized EDC/HOBt on resin, achieving >80% conversion in continuous mode .
Q. What statistical methods are recommended for analyzing dose-response contradictions across assays?
- Methodological Answer : Apply hierarchical Bayesian modeling to integrate data from enzyme inhibition (IC50) and cell viability (CC50) assays. This accounts for inter-assay variability and identifies outliers. Use Akaike’s Information Criterion (AIC) to select between sigmoidal vs. biphasic dose-response models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
